3-Acetyl-5-nitrobenzoic acid
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Overview
Description
3-Acetyl-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help us infer some aspects of 3-acetyl-5-nitrobenzoic acid's chemistry. For instance, the synthesis of similar compounds involves acetylation reactions, as seen in the novel 3-nitrobenzeneboronic acid, which catalyzes the acetylation of alcohols and phenols under mild, solvent-free conditions . This suggests that the acetyl group in 3-acetyl-5-nitrobenzoic acid could potentially be introduced through similar acetylation reactions.
Synthesis Analysis
The synthesis of compounds related to 3-acetyl-5-nitrobenzoic acid often involves the introduction of acetyl and nitro groups into aromatic systems. The paper on 3-nitrobenzeneboronic acid describes a catalyst that efficiently acetylates a wide range of alcohols and phenols, which could be a method used in the synthesis of acetylated aromatic compounds like 3-acetyl-5-nitrobenzoic acid . Although the exact synthesis of 3-acetyl-5-nitrobenzoic acid is not detailed, the principles of acetylation described could be relevant.
Molecular Structure Analysis
While the molecular structure of 3-acetyl-5-nitrobenzoic acid is not directly analyzed in the papers, the structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is described. This compound forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups . These details provide a glimpse into how substituents on a benzene ring can affect the overall molecular conformation, which is applicable to understanding the structure of 3-acetyl-5-nitrobenzoic acid.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-acetyl-5-nitrobenzoic acid. However, they do discuss reactions of structurally related compounds. For example, the acetylation reactions catalyzed by 3-nitrobenzeneboronic acid are relevant since they could potentially be used to introduce acetyl groups into other compounds . Additionally, the synthesis of various derivatives of 2,3-dimethylbenzofuran involves nitration, reduction, and acetylation steps , which are common reactions in the chemistry of aromatic nitro compounds and could be analogous to reactions that 3-acetyl-5-nitrobenzoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetyl-5-nitrobenzoic acid are not directly reported in the provided papers. However, the properties of similar compounds can offer some insights. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding , which suggests that 3-acetyl-5-nitrobenzoic acid may also exhibit hydrogen bonding in its solid-state structure. The presence of acetyl and nitro groups is likely to influence the compound's acidity, reactivity, and potential for forming dimers or other supramolecular structures.
Scientific Research Applications
1. Photosensitive Protecting Groups
3-Acetyl-5-nitrobenzoic acid and its derivatives have been explored as photosensitive protecting groups in synthetic chemistry. The nitrobenzyl, nitrophenyl, and dimethoxybenzoinyl groups are notable for their potential in developing photoresponsive systems, showing significant promise for future applications (Amit, Zehavi, & Patchornik, 1974).
2. Sensing Applications
The compound's derivatives are integral in constructing luminescent micelles. These micelles act as sensitive probes or "chemical noses" for detecting nitroaromatic and nitramine explosives, highlighting their crucial role in forensic applications and the potential for developing smart nanomaterials for sensing hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
3. Medicinal Chemistry
In the realm of medicinal chemistry, 3-Acetyl-5-nitrobenzoic acid-related structures, particularly nitroimidazole heterocycles, exhibit a broad spectrum of potential applications. Their unique structural properties make them active in research concerning anticancer, antimicrobial, and antiparasitic agents. This versatility highlights their significance in synthesizing new pharmacological agents (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018).
4. Analytical Chemistry
Analytical methods, such as those determining antioxidant activity, involve 3-Acetyl-5-nitrobenzoic acid derivatives. These methods are crucial in various fields, including food engineering and pharmaceuticals, where they contribute to understanding the kinetics and mechanisms of antioxidant activity (Munteanu & Apetrei, 2021).
Safety And Hazards
When handling “3-Acetyl-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
3-acetyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFKIQNBJVASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590752 |
Source
|
Record name | 3-Acetyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-nitrobenzoic acid | |
CAS RN |
717-75-9 |
Source
|
Record name | 3-Acetyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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